molecular formula C10H12Cl3N B7948609 (R)-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride

(R)-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride

Katalognummer: B7948609
Molekulargewicht: 252.6 g/mol
InChI-Schlüssel: UEJWUEFEHAEOLY-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride (CAS 2241594-09-0) is a chiral pyrrolidine derivative of significant interest in advanced medicinal chemistry and neuroscience research. This compound serves as a critical precursor and dopaminergic pharmacophore in the design and synthesis of novel dual-target therapeutics . Its primary research value lies in the development of innovative ligands that simultaneously target the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R) . This dual-target strategy aims to create analgesics that provide effective pain relief through MOR partial agonism while potentially reducing the abuse liability commonly associated with opioids via D3R antagonism . The compound's molecular structure, featuring a chiral pyrrolidine ring and a 2,6-dichlorophenyl group, is integral to achieving high affinity and selectivity for dopamine receptor subtypes, particularly D3R over D2R, which may help limit extrapyramidal side effects . Research indicates that integrating this scaffold can significantly enhance Central Nervous System Multiparameter Optimization (CNS-MPO) scores, improving predicted blood-brain barrier permeability for potential central nervous system applications . Beyond central applications, derivatives of this compound also show promise for developing peripherally limited therapeutics for inflammation and neuropathic pain . Available in high purity, this product is intended for research purposes in drug discovery and pharmacological profiling. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

(2R)-2-(2,6-dichlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJWUEFEHAEOLY-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of (R)-5-(2,6-Dichlorophenyl)Pyrrolidin-2-One

The pyrrolidinone intermediate is synthesized via cyclization of 4-(2,6-dichlorophenyl)aminobutanoic acid or through Friedel-Crafts alkylation. Asymmetric catalysis using chiral auxiliaries or enzymes ensures enantiomeric purity. For example, enzymatic resolution of racemic 5-arylpyrrolidin-2-ones with lipases has been reported for related compounds.

Reduction Conditions

LiAlH₄ in THF at low temperatures (−5–10°C) selectively reduces the lactam to the pyrrolidine without racemization. Alternative reductants like borane-THF or sodium borohydride with catalysts (e.g., CeCl₃) may offer milder conditions but require optimization for stereochemical fidelity.

Table 1: Reduction of Pyrrolidinones to Pyrrolidines

PrecursorReducing AgentSolventTemperature (°C)Yield (%)ee (%)Source
(R)-5-phenylpyrrolidin-2-oneLiAlH₄THF−5–2081>99
(R)-5-(2,6-DClPh)pyrrolidin-2-one*LiAlH₄ (predicted)THF−5–2070–85*>99*

*Predicted based on analogous reactions.

Grignard Addition to Pyrrolidone Intermediates

Source outlines a method for R-2-(2,5-difluorophenyl)pyrrolidine, adaptable to the 2,6-dichlorophenyl analog. The process involves:

  • Protection of Pyrrolidone : Reacting pyrrolidone with di-tert-butyl carbonate in acetonitrile or toluene with a base (e.g., K₂CO₃) to form tert-butyl pyrrolidone-1-carboxylate.

  • Grignard Addition : Treating the protected pyrrolidone with a Grignard reagent derived from 2,6-dichlorobromobenzene in THF or diethyl ether at −30–50°C.

  • Deprotection and Dehydration : Acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group and dehydration to form 5-(2,6-dichlorophenyl)-3,4-dihydro-2H-pyrrole.

  • Enantioselective Reduction : Using a chiral acid (e.g., D-mandelic acid) and ammonia borane in ether or toluene to induce R-configuration.

Critical Parameters :

  • Grignard Reagent : Methyl magnesium chloride or isopropyl magnesium chloride in a 1:1–1.5 molar ratio to the pyrrolidone.

  • Chiral Induction : D-Mandelic acid forms a diastereomeric complex with the imine intermediate, guiding boron hydride delivery to achieve >90% ee.

Asymmetric Hydrogenation of Pyrroline Derivatives

Asymmetric hydrogenation of 5-(2,6-dichlorophenyl)-3,4-dihydro-2H-pyrrole (pyrroline) offers a catalytic route. Chiral ruthenium or iridium complexes (e.g., Noyori-type catalysts) hydrogenate the imine bond enantioselectively. For example, [(S)-BINAP]RuCl₂ catalyzes hydrogenation at 50–100 psi H₂ in methanol, yielding R-configured pyrrolidines with >95% ee.

Advantages :

  • High atom economy and scalability.

  • Avoids stoichiometric chiral reagents.

Limitations :

  • Requires synthesis of the pyrroline precursor.

  • Catalyst cost and sensitivity to functional groups.

Resolution of Racemic Mixtures

Racemic 2-(2,6-dichlorophenyl)pyrrolidine can be resolved using chiral acids (e.g., D-tartaric acid or L-di-p-toluoyl tartaric acid). The diastereomeric salts are separated via crystallization, and the free base is treated with HCl to form the hydrochloride.

Example Protocol :

  • Dissolve racemic pyrrolidine (10 g) in ethanol with D-tartaric acid (1.2 equiv) at 60°C.

  • Cool to 4°C to crystallize the (R)-enantiomer salt.

  • Filter, wash with cold ethanol, and neutralize with NaOH.

  • Extract with dichloromethane, dry, and treat with HCl gas to precipitate the hydrochloride.

Yield : 30–40% per cycle, with >99% ee after recrystallization.

Comparison of Methods

Table 2: Method Comparison for (R)-2-(2,6-Dichlorophenyl)Pyrrolidine Hydrochloride

MethodKey StepsYield (%)ee (%)ScalabilityCost
Pyrrolidinone ReductionLactam synthesis → LiAlH₄ reduction70–85>99HighModerate
Grignard AdditionProtection → Grignard → Reduction50–6590–95ModerateHigh
Asymmetric HydrogenationPyrroline synthesis → Catalytic H₂80–90>95HighHigh
ResolutionRacemate → Chiral acid separation30–40>99LowLow

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and aromatic chlorine atoms are key reactive sites.

  • Ammonia/Amine Alkylation : The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) at 0–25°C, yielding N-alkylated derivatives.

  • Aromatic Chlorine Displacement : The 2,6-dichlorophenyl group participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, replacing chlorine with aryl groups .

Reaction TypeReagents/ConditionsProductYield*Source
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3>, DMF, 25°CN-Methyl derivative~75%
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4>, ArB(OH)<sub>2>, Na<sub>2</sub>CO<sub>3>, DME/H<sub>2</sub>OBiaryl derivative60–85%

Cycloaddition and Ring-Opening Reactions

The pyrrolidine ring participates in strain-driven transformations.

  • Intramolecular Schmidt Reaction : Under Tf<sub>2</sub>O catalysis, ω-azido carboxylic acids form fused bicyclic structures via ring expansion .

  • Hydrogenation : The pyrrolidine ring remains stable under hydrogenation conditions (H<sub>2>, Pd/C), but olefinic intermediates (e.g., dihydropyrroles) are reduced to saturated analogs .

Stereoselective Functionalization

Chiral auxiliary strategies enable enantioselective modifications:

  • Grignard Addition : Reaction with 2,6-difluorobromobenzene Grignard reagent forms trans-2,5-dialkylpyrrolidines with >20:1 diastereoselectivity .

  • Asymmetric Reductive Amination : Using chiral acids (D-mandelic acid) and ammonia borane, enantioselective reductions achieve >95% ee for R-configured products .

Acid/Base-Mediated Transformations

  • Deprotection : Hydrochloride salt dissociation in aqueous NaOH releases the free base, enabling further reactivity at the amine .

  • Dehydration : Acidic conditions (HCl, EtOH) facilitate β-elimination to form dihydropyrrole intermediates .

Oxidation and Redox Reactions

  • Pyrrolidine Oxidation : Treatment with m-CPBA or KMnO<sub>4</sub> oxidizes the ring to pyrrolidinone derivatives.

  • Aromatic Electrophilic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs at the para-position relative to chlorine, though steric hindrance limits reactivity.

Key Challenges and Optimization Strategies

  • Steric Hindrance : The 2,6-dichlorophenyl group impedes reactions at the ortho-positions, necessitating high-temperature or catalytic activation .

  • Chiral Integrity : Racemization risks during N-functionalization require low-temperature protocols or chiral auxiliaries .

Wissenschaftliche Forschungsanwendungen

Antiinflammatory Properties

One of the notable applications of (R)-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride is its role as an inhibitor of cytosolic phospholipase A2 (cPLA2). Inhibition of cPLA2 can prevent the release of arachidonic acid from phospholipids, which is crucial in the inflammatory process. This mechanism suggests potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Disease Mechanism Potential Treatment
Rheumatoid ArthritiscPLA2 inhibition reduces inflammatory mediatorsAnti-inflammatory therapies
AsthmaSuppression of arachidonic acid releaseAsthma management
Inflammatory Bowel DiseaseReduces inflammation through cPLA2 inhibitionGastrointestinal therapies

Anticancer Research

Studies have indicated that pyrrolidine derivatives, including this compound, exhibit anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. This has led to investigations into its efficacy against various cancer types .

Central Nervous System Effects

Research indicates that compounds similar to this compound may have effects on neurotransmitter systems. For instance, studies on related pyrrolidine derivatives suggest potential roles as dual-targeting agents for neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase activity .

Target Disease Mechanism Expected Outcome
Alzheimer’s DiseaseCholinesterase inhibitionImproved cognitive function
Parkinson’s DiseaseModulation of neurotransmitter activityNeuroprotective effects

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that modify the pyrrolidine core to enhance its biological activity. The compound's molecular weight is 252.57 g/mol with the molecular formula C10H12Cl3N .

Synthetic Pathway Overview

The synthesis typically involves:

  • The formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
  • Finalization through hydrolysis to yield the hydrochloride salt.

Efficacy in Animal Models

A study evaluating the pharmacokinetics and efficacy of related compounds in rodent models demonstrated significant therapeutic effects against parasitic infections when administered via intraperitoneal routes. The findings suggested that structural modifications could enhance bioavailability and therapeutic outcomes .

Study Compound Tested Model Used Efficacy Observed
Efficacy Study 2023Compound 16NMRI MiceComplete cure without relapse
Toxicity AssessmentCompound 16HRN MiceCompound-dependent toxicity

Wirkmechanismus

The mechanism of action of ®-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Dichlorophenyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
(R)-2-(2,6-Dichlorophenyl)pyrrolidine HCl C₁₀H₁₂Cl₃N 252.57 Pyrrolidine ring, 2,6-Cl substitution, R-configuration Potential CNS activity (inferred from analogs)
Clonidine Hydrochloride C₉H₁₀Cl₂N₃·HCl 266.56 Imidazoline ring, 2,6-Cl substitution α2-adrenergic agonist; antihypertensive
2-(2,6-Dichlorophenyl)ethanimidamide HCl C₈H₈Cl₂N₂·HCl 239.52 Ethanimidamide chain, 2,6-Cl substitution High melting point (323–325°C); unspecified bioactivity
(R)-2-(2,5-Dichlorophenyl)pyrrolidine HCl C₁₀H₁₂Cl₃N 252.57 Pyrrolidine ring, 2,5-Cl substitution, R-configuration Structural isomer; altered steric/electronic effects
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride C₁₁H₇Cl₂NO₂ 280.09 Isoxazole ring, carboxylic acid chloride Reactive intermediate; potential antibiotic precursor

Key Differences and Implications

Heterocyclic Core Modifications
  • Pyrrolidine vs. Imidazoline : The pyrrolidine ring in the target compound offers greater conformational flexibility compared to clonidine’s rigid imidazoline core. This flexibility may enhance binding to diverse biological targets but reduce selectivity for α2-adrenergic receptors .
  • Ethanimidamide vs. Pyrrolidine : The ethanimidamide derivative () lacks a cyclic amine, resulting in reduced steric hindrance but increased polarity, as evidenced by its high melting point (323–325°C) .
Chlorine Substitution Patterns
  • 2,6-Dichloro vs.
  • Electron-Withdrawing Effects : The 2,6-dichlorophenyl group enhances electron withdrawal, stabilizing the compound’s interaction with hydrophobic pockets in enzymes or receptors .

Biologische Aktivität

(R)-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article aims to summarize its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring and a dichlorophenyl substituent. Its molecular formula is C10H11Cl2NC_{10}H_{11}Cl_2N . The presence of the chlorinated phenyl group enhances its lipophilicity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS), which may contribute to its psychoactive effects. The compound's binding affinity to various receptors can lead to alterations in signaling pathways that affect mood, cognition, and behavior.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with pyrrolidine rings have been tested against various Gram-positive bacteria. The structure-activity relationship suggests that modifications in the substituents can enhance or diminish antibacterial efficacy .

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Ciprofloxacin2Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis

Anticancer Activity

Studies have demonstrated that pyrrolidine derivatives exhibit anticancer properties. In vitro assays using human cancer cell lines have shown that certain derivatives can induce cytotoxicity comparable to established chemotherapeutics . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further exploration.

Neurological Effects

The compound has been investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), which could be beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various pyrrolidine derivatives against multidrug-resistant bacterial strains using broth microdilution techniques. Initial findings indicated that specific structural modifications could significantly enhance antibacterial activity .
  • Cytotoxicity Assays : In a comparative study involving A549 lung cancer cells, several pyrrolidine derivatives were tested for cytotoxic effects. Results indicated that certain compounds led to significant reductions in cell viability, suggesting potential as anticancer agents .
  • Neuroprotective Studies : Research involving the evaluation of AChE inhibition showed promising results for pyrrolidine derivatives in enhancing cognitive function and protecting against neurodegeneration .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups like chlorine on the phenyl ring increases the biological activity of pyrrolidine derivatives. Modifications at various positions on the ring can lead to significant changes in potency and selectivity for biological targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.